molecular formula C4H9F2N B1432409 1,1-Difluoro-2-methylpropan-2-amine CAS No. 1513291-91-2

1,1-Difluoro-2-methylpropan-2-amine

Cat. No. B1432409
M. Wt: 109.12 g/mol
InChI Key: SYTBFGGNMOJFEU-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-methylpropan-2-amine, also known as DFMA, is a synthetic compound that is frequently used in research and industry. It is the hydrochloride salt of 1,1-Difluoro-2-methylpropan-2-amine . The CAS Number is 1803583-55-2 and its molecular weight is 145.58 .


Physical And Chemical Properties Analysis

1,1-Difluoro-2-methylpropan-2-amine is a powder . It has a molecular weight of 145.58 . The storage temperature is 4 degrees Celsius . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Chemoselective Synthesis Applications

A novel synthetic protocol uses 1,3-dibromo-1,1-difluoro-2-propanone for the chemoselective preparation of 4-bromodifluoromethyl thiazoles, showcasing a strategy to introduce a bromodifluoromethyl group to the C4 of thiazoles. This synthon is highlighted for its potential in drug discovery programs and its amenability for further transformations, such as Br/F exchange useful in radiopharmaceuticals (Colella et al., 2018).

Catalytic and Enantioselective Synthesis

The enantio- and diastereoselective synthesis of 1,2-difluorides through chiral aryl iodide-catalyzed difluorination of cinnamamides is reported. This method affords compounds with vicinal, fluoride-bearing stereocenters, demonstrating selectivity for 1,2-difluorination over rearrangement pathways leading to 1,1-difluorination (Haj et al., 2019).

CO2 Capture Technologies

A comparative study highlights 2-amino-2-methylpropanol (AMP) as a promising absorbent for efficient CO2 capture. AMP's performance in absorption/desorption loops at industrial scales shows significant energy and solvent consumption reductions compared to monoethanolamine (MEA), underscoring its potential in CO2 capture technologies (Hüser et al., 2017).

Supramolecular Chemistry

The hydrogen-bonded molecular complex bis(1–hydroxy–2–methylpropan–2–aminium)selenate has been studied for its structure and vibrational properties. The formation of this complex through intermolecular proton transfer and its supramolecular arrangement via N-H⋯O and O-H⋯O interactions provide insights into the design of novel materials (Thirunarayanan et al., 2017).

Safety And Hazards

The safety information available indicates that 1,1-Difluoro-2-methylpropan-2-amine has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . For detailed safety and hazard information, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1,1-difluoro-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N/c1-4(2,7)3(5)6/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYTBFGGNMOJFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-2-methylpropan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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